N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N8O3 and its molecular weight is 354.33. The purity is usually 95%.
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Scientific Research Applications
Subheading: Structural Elucidation and Synthesis of Heterocyclic Compounds
Heterocyclic compounds containing the 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings have been synthesized and characterized. These compounds include derivatives like 5-Pyridin-3-yl-3-[2-(5-thioxo-4,5-dihydro-l,3,4-thiadiazol-2-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione and 6-Pyridin-3-ylbis[1,2,4]‐triazolo[3,4-b:4′,3′-d][1,3,4]thiadiazole-3(2H)-thione. The structures were elucidated using spectral and analytical data like IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Development of Novel Biological Assessments
Subheading: Biological Assessment of Heterocyclic Acetamides
A diverse set of acetamides, bearing a 1,2,4-oxadiazole cycle in positions 6, 7, and 8, has been synthesized and biologically assessed. This includes the development of a synthesis method for novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. The biological assessment of these compounds has been conducted, showing the potential for pharmacological activities (Karpina et al., 2019).
Heterocyclic Synthesis and Antibacterial Activity
Subheading: Synthesis of Pyrrolidine Derivatives and Antibacterial Testing
New 1,3-disubstituted pyrrolidinone derivatives with heterocyclic moieties like triazole, thiazole, and oxadiazole have been synthesized and tested for antibacterial activity. The study includes derivatives of [1, 2, 4]triazolo[3,4-b][1, 3, 4]thiadiazine, showing significant antibacterial activity against various strains like S. aureus and E. coli (Balandis et al., 2019).
Synthesis and Antimicrobial Activities
Subheading: Creation and Testing of Triazoles and Their Bases
New heterocyclic compounds of 1,2,4-triazoles and their derivatives have been synthesized and evaluated for antimicrobial activities. This research has led to the discovery of compounds with significant antimicrobial properties, expanding the scope of these heterocyclic compounds in medical applications (Bayrak et al., 2009).
Mechanism of Action
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,4-oxadiazole is a bioisostere of amide and shows better hydrolytic and metabolic stability , which might influence the pharmacokinetics of this compound.
Result of Action
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects , suggesting this compound might have similar effects.
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O3/c1-8-17-15(26-22-8)9-3-2-6-23-11(19-21-13(9)23)7-16-14(25)10-4-5-12(24)20-18-10/h2-3,6H,4-5,7H2,1H3,(H,16,25)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMWXGNILICZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NNC(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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